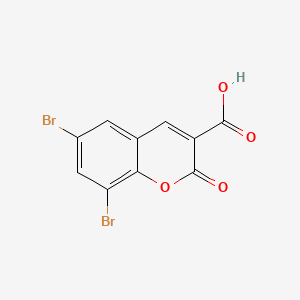

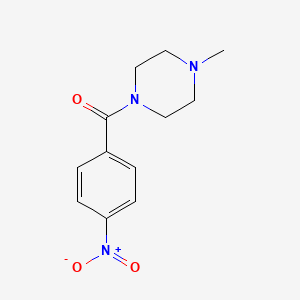

![molecular formula C12H10N2O4 B1299063 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid CAS No. 462068-49-1](/img/structure/B1299063.png)

4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid is a chemical compound . It is a derivative of furan- and thiophene-2-carbonyl amino acids that have shown potential in inhibiting Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a major transcription factor that protects cells during exposure to hypoxic conditions .

Synthesis Analysis

The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives, including 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid, has been reported . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .Molecular Structure Analysis

The molecular structure of 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid is related to its ability to inhibit FIH-1. The correlation among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity has been observed .Chemical Reactions Analysis

The reactions of amines with carbonyl compounds are characteristic of many reactions of the carbonyl group. The reaction begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile .Physical And Chemical Properties Analysis

The molecular formula of 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid is C12H10N2O4 and its molecular weight is 246.22 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, such as 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .

Activation of Hypoxia-Inducible Factor

Furan- and thiophene-2-carbonyl amino acid derivatives, including 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid, have been found to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . This can protect cells during exposure to hypoxic conditions .

Potential Therapeutic Applications

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Some of the therapeutic advantages of furan include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Novel Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . The field of organic chemistry and medicinal chemistry offers a wide range of prospects due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .

Inhibition of FIH-1

Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Catalysts in Chemical Reactions

Furan derivatives can also act as catalysts in certain chemical reactions . The porous nanosheet structure of certain furan derivatives was found to be conducive to exposing more catalytic sites .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-2-(furan-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c13-7-3-4-8(12(16)17)9(6-7)14-11(15)10-2-1-5-18-10/h1-6H,13H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPAKLYGGNQTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355427 |

Source

|

| Record name | 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid | |

CAS RN |

462068-49-1 |

Source

|

| Record name | 4-Amino-2-[(2-furanylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

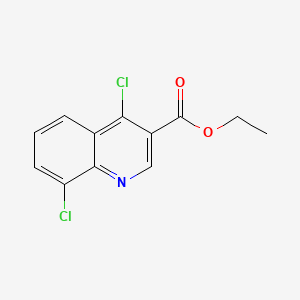

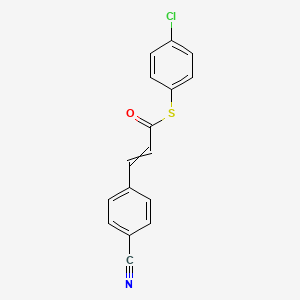

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

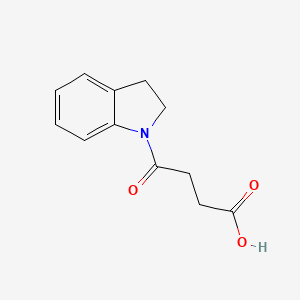

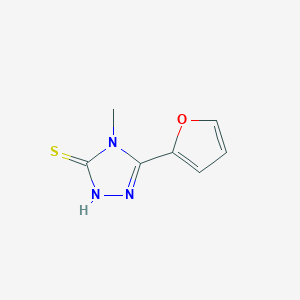

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

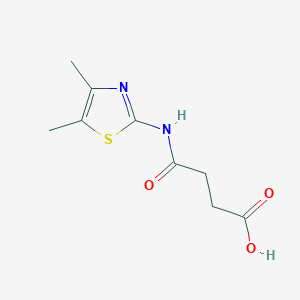

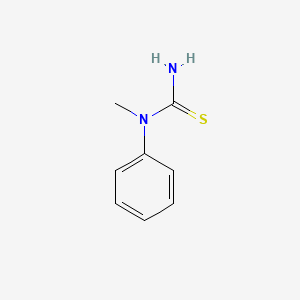

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)